3-Amino-4,4-diphenylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4,4-diphenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWWMUHNEWGJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620305 | |
| Record name | 3-Amino-4,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380861-91-6 | |
| Record name | 3-Amino-4,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 4,4 Diphenylbutanoic Acid and Its Derivatives
Direct Synthetic Routes
Direct synthetic routes aim to construct the 3-Amino-4,4-diphenylbutanoic acid backbone in a highly convergent manner. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single or a few sequential steps.
Phase-Transfer Catalysis (PTC) in this compound Synthesis
Phase-transfer catalysis (PTC) offers a powerful method for the synthesis of complex amino acids by facilitating reactions between reactants located in different phases (typically aqueous and organic). A convenient synthesis for a diastereomer, threo-4-amino-3,4-diphenylbutanoic acid, has been reported using this technique, which can be adapted for the target molecule. rsc.orgresearchgate.net The process involves the reaction between an imine, such as N-(diphenylmethylene)benzylamine, and an ester of cinnamic acid. researchgate.net The reaction is catalyzed by a phase-transfer catalyst, which transports a reactant (like a carbanion) from the aqueous phase to the organic phase where the reaction occurs. rsc.org
The general scheme involves the addition of the carbanion derived from N-(diphenylmethylene)benzylamine to the double bond of a cinnamate (B1238496) ester under PTC conditions. researchgate.net Subsequent acid hydrolysis of the resulting N-(diphenylmethylene)amino ester cleaves the imine protecting group to yield the final amino acid. researchgate.net While this specific example yields a 3,4-diphenyl substituted butanoic acid, the principle can be applied to synthesize the 4,4-diphenyl isomer by selecting appropriate precursors.
Table 1: Representative PTC Synthesis of a Diphenylbutanoic Acid Derivative
| Reactant A | Reactant B | Catalyst System | Product Intermediate | Final Product (after hydrolysis) |
|---|
This table illustrates the synthesis of a diastereomer, threo-4-amino-3,4-diphenylbutanoic acid, via a PTC-mediated reaction. researchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for creating molecular complexity. nih.gov While no specific MCR has been documented for the direct synthesis of this compound, established MCRs like the Strecker and Ugi reactions provide a theoretical framework. encyclopedia.pub
The Strecker synthesis, the first documented MCR, produces α-amino acids from an aldehyde or ketone, ammonia (B1221849), and hydrogen cyanide. encyclopedia.pub A hypothetical Strecker-type synthesis of the target compound could involve a suitably substituted aldehyde, such as 3,3-diphenylpropanal, reacting with ammonia and a cyanide source. The resulting α-aminonitrile could then be hydrolyzed to furnish the desired β-amino acid structure, although this would require a homologated starting aldehyde.
Another powerful MCR is the Ugi reaction, which typically involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. nih.gov A potential Ugi-based approach could assemble a precursor to this compound, which could then be converted to the final product. The versatility and high atom economy of MCRs make them an attractive, albeit underexplored, avenue for the synthesis of this specific target. nih.gov
Indirect Synthetic Pathways via Precursor Modifications
Indirect pathways involve the synthesis of a precursor molecule which is then chemically modified through one or more steps to yield the final this compound structure. These routes often provide greater control over stereochemistry and functional group compatibility.
Conjugate Addition Strategies for Beta-Amino Acid Synthesis
Conjugate addition, or Michael addition, is a cornerstone for the synthesis of β-amino acids. This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. To synthesize this compound, a nucleophile containing the diphenylmethyl moiety would be added to an acrylic acid derivative.
For instance, a lithium or copper-based diphenylmethyl reagent could act as the nucleophile, adding to an acceptor like ethyl acrylate. The resulting ester would contain the complete carbon skeleton of the target molecule. Subsequent introduction of the amino group at the C3 position via methods like electrophilic amination would complete the synthesis. Alternatively, a nitrogen nucleophile, such as a protected amine or an azide, can be added to an α,β-unsaturated system that already contains the diphenylmethyl group, for example, 3,3-diphenylpropenoic acid.
Homologation Reactions in Butyric Acid Derivatization
Homologation refers to a reaction that extends a carbon chain by a single repeating unit. The Arndt-Eistert reaction is a classic and popular method for the homologation of carboxylic acids, and it is particularly well-suited for converting α-amino acids into their corresponding β-amino acid homologues. wikipedia.org This makes it a highly relevant indirect pathway for synthesizing this compound from an α-amino acid precursor. rsc.orgnih.gov
The process begins with an N-protected α-amino acid, which is converted to its acid chloride. This activated species then reacts with diazomethane (B1218177) to form a diazoketone intermediate. The key step is the subsequent Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal catalyst like silver oxide (Ag₂O) or can be induced photochemically. wikipedia.orgacs.org The rearrangement produces a ketene (B1206846), which is then trapped by a nucleophile, such as water, to yield the homologated carboxylic acid, now a β-amino acid. wikipedia.org This method has been successfully applied in flow chemistry, enhancing safety and scalability. rsc.orgchemrxiv.org
Table 2: General Steps of Arndt-Eistert Homologation for β-Amino Acid Synthesis
| Step | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride | N-protected α-aminoacyl chloride | Prepares the carboxylic acid for reaction with diazomethane. |
| 2. Diazoketone Formation | Diazomethane (CH₂N₂) | N-protected α-diazoketone | Forms the key diazoketone intermediate. |
| 3. Wolff Rearrangement | Silver(I) oxide (Ag₂O), heat, or light (hν) | Ketene | Rearranges the carbon skeleton, inserting a methylene (B1212753) group. |
This table outlines the classical sequence of the Arndt-Eistert reaction used to convert an α-amino acid into a β-amino acid. wikipedia.orgnih.gov
Transformations from Alpha-Amino Acid Precursors
The Arndt-Eistert homologation described above is the primary method for transforming an α-amino acid precursor into this compound. nih.gov The logical starting material for this transformation would be the α-amino acid diphenylalanine (2-amino-3,3-diphenylpropanoic acid), which contains the required 4,4-diphenyl arrangement.
The synthesis would proceed as follows:
Protection: The amino group of diphenylalanine is protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.
Acid Chloride Formation: The protected α-amino acid is treated with a reagent like thionyl chloride to form the corresponding acid chloride.
Reaction with Diazomethane: The acid chloride is reacted with an excess of diazomethane to yield the diazoketone. Using excess diazomethane is crucial to neutralize the HCl generated, preventing the formation of undesired chloromethyl ketone byproducts. wikipedia.org
Wolff Rearrangement and Hydrolysis: The diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene. This ketene is immediately trapped by water in the reaction mixture to produce the N-protected this compound.
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield the final product.
This sequence provides a reliable and well-established route to access β-amino acids from readily available α-amino acid building blocks, with good control over stereochemistry if a chiral α-amino acid is used as the starting material. rsc.org
Protecting Group Chemistry in the Synthesis of this compound Derivatives
In the synthesis of amino acids and their derivatives, the amino group (-NH2) is highly nucleophilic and can interfere with many standard organic reactions. Therefore, its protection is a fundamental step. The choice of protecting group is crucial, as it must be stable under a specific set of reaction conditions while being easily removable under others. The two most common protecting groups used in this context, particularly in peptide synthesis, are the tert-Butyloxycarbonyl (Boc) group and the 9-Fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.comorganic-chemistry.orgorganic-chemistry.org Their distinct chemical properties allow for an "orthogonal" protection strategy, where one can be removed without affecting the other. organic-chemistry.org
The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O, in the presence of a base. organic-chemistry.org The resulting N-Boc protected amine is stable to a wide range of nucleophiles and basic conditions. total-synthesis.comorganic-chemistry.org
In the synthesis of compounds structurally related to this compound, such as its trifluorophenyl analogues, the Boc group serves as a key intermediate. For instance, in the preparation of a precursor for a dipeptidyl peptidase-4 (DPP-4) inhibitor, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is protected with a Boc group to form (3R)-3-[(1,1-dimethylethoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. google.com This protection allows for subsequent coupling reactions with other molecules without interference from the amino group. google.com
The primary advantage of the Boc group is its lability under acidic conditions. total-synthesis.com It can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk This deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes into isobutylene (B52900) and carbon dioxide. organic-chemistry.org
Table 1: Summary of Boc (tert-Butyloxycarbonyl) Protection and Deprotection
| Step | Reagents & Conditions | Purpose |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, DMAP, NaHCO₃), Solvent (e.g., THF, Water, Acetonitrile). organic-chemistry.orgfishersci.co.uk | To convert the reactive primary amine into a stable carbamate, preventing side reactions. |
| Deprotection | Strong Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)), Solvent (e.g., Dichloromethane (B109758), Methanol, Ethyl acetate). fishersci.co.ukgoogle.com | To remove the Boc group and restore the free amine for subsequent reaction steps. |
The 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group is another cornerstone of modern peptide and amino acid chemistry. Its use is documented for the target molecule, with (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid being a commercially available derivative, highlighting its relevance in synthesis. invivochem.commedchemexpress.com
The Fmoc group is introduced using reagents like 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under mildly basic aqueous conditions. organic-chemistry.org Unlike the acid-labile Boc group, the defining characteristic of the Fmoc group is its extreme sensitivity to bases. It is readily cleaved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov
This base-lability makes the Fmoc group orthogonal to the Boc group. organic-chemistry.org This orthogonality is a powerful tool in complex syntheses, allowing for the selective deprotection of one type of amino group while another, protected with a different group, remains intact. The strong UV absorbance of the fluorenyl group is an additional benefit, as it allows for easy monitoring of reaction progress during automated peptide synthesis.
Table 2: Summary of Fmoc (9-Fluorenylmethoxycarbonyl) Protection and Deprotection
| Step | Reagents & Conditions | Purpose |
| Protection | Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃), Solvent (e.g., Water/Dioxane). organic-chemistry.org | To protect the amine with a base-labile group, enabling orthogonal deprotection strategies. |
| Deprotection | Mild Base (e.g., Piperidine), Solvent (e.g., N,N-Dimethylformamide (DMF)). | To rapidly remove the Fmoc group under non-acidic conditions, revealing the free amine. |
Reaction Optimization and Process Development for Scalable Production
Transitioning a synthetic route from a small-scale laboratory setting to large-scale industrial production requires extensive optimization of every step. The goal is to maximize yield, purity, and cost-effectiveness while ensuring safety and reproducibility. For the synthesis of this compound derivatives, this involves a systematic study of reaction parameters.
Key areas of optimization include:
Reagent and Catalyst Selection : The choice of coupling agents, bases, and catalysts can dramatically affect reaction times and yields. For example, using highly efficient condensation agents can improve the formation of amide bonds. google.com
Solvent Effects : The solvent can influence reactant solubility, reaction rates, and even the course of a reaction. Optimizing the solvent system can lead to cleaner reactions and easier product isolation.
Temperature and Concentration : Fine-tuning the reaction temperature and the concentration of reactants is critical to control reaction kinetics, minimize the formation of by-products, and ensure the process is energy-efficient.
Work-up and Purification : Developing a robust and scalable purification strategy is paramount. This often involves shifting from laboratory-based methods like column chromatography to industrial techniques such as crystallization and extraction. A well-developed crystallization process can yield products with very high purity (e.g., >99% by HPLC), which is essential for pharmaceutical intermediates. google.com
For instance, a reported synthesis of a related compound involved dilution with dichloromethane, followed by sequential washes with water, a carbonate solution, and brine. The final high-purity product was obtained via crystallization from a specific solvent mixture. google.com Similarly, developing scalable routes for Fmoc-protected amino acids has been a focus of research, aiming to create cost-effective syntheses for these crucial building blocks. nih.govnih.gov
Considerations for Green Chemistry Principles in Synthetic Protocols
In recent years, the principles of green chemistry have become integral to modern process development, aiming to reduce the environmental impact of chemical manufacturing. For the synthesis of amino acid derivatives, several green strategies are being explored and implemented.
Solvent Replacement : A primary focus is the replacement of hazardous solvents. For example, there is a significant push to replace commonly used but toxic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with more benign alternatives such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or in some cases, water. unibo.it
Atom Economy and Waste Reduction : Synthetic routes are redesigned to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. A key metric is the Process Mass Intensity (PMI), which is the total mass of input materials (water, solvents, reagents) used to produce a certain mass of product. Protocols that minimize work-ups and intermediate purifications can drastically lower PMI. unibo.it
Use of Catalysis : The use of catalysts is inherently green as they are used in small amounts and can be recycled and reused.
Biocatalysis : Enzymes such as transaminases are increasingly used for the asymmetric synthesis of chiral amines. These enzymatic reactions often occur in water under mild conditions and can offer exquisite selectivity, reducing the need for protecting groups and chiral separations. mdpi.comresearchgate.net
Green Catalysts : Novel catalyst systems are being developed, such as Brønsted acidic deep eutectic solvents (DES), which can act as both the reaction medium and a recyclable catalyst for reactions like Boc deprotection, eliminating the need for corrosive, non-recyclable acids. mdpi.com
Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalysts and reaction protocols allows for shorter reaction times, further contributing to energy savings. unibo.it
Table 3: Green Chemistry Approaches in Amino Acid Synthesis
| Principle | Approach | Example |
| Safer Solvents | Replacing hazardous solvents like DMF or DCM. unibo.it | Using ethyl acetate (EtOAc) or water as the reaction medium. unibo.it |
| Waste Prevention | Optimizing reactions to reduce by-products and improve Process Mass Intensity (PMI). unibo.it | One-pot protocols that avoid intermediate purification steps. unibo.it |
| Catalysis | Using enzymes or recyclable catalysts. | Employing transaminases for chiral amine synthesis or deep eutectic solvents for deprotection. mdpi.commdpi.com |
| Energy Efficiency | Conducting reactions under mild conditions (ambient temperature/pressure). | Developing high-turnover catalysts that enable fast reactions without heating. unibo.it |
Stereochemical Aspects in the Synthesis and Application of 3 Amino 4,4 Diphenylbutanoic Acid
Chirality and Stereoisomerism of 3-Amino-4,4-diphenylbutanoic acid
This compound possesses a chiral center at the C3 carbon, which is bonded to an amino group, a carboxymethyl group, a hydrogen atom, and a diphenylmethyl group. Due to this single chiral center, the compound exists as a pair of enantiomers: (S)-3-amino-4,4-diphenylbutanoic acid and (R)-3-amino-4,4-diphenylbutanoic acid.
These enantiomers are non-superimposable mirror images of each other and can exhibit different physiological and pharmacological properties. The (S)-enantiomer of the N-Fmoc protected form, Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, is a commercially available derivative used in peptide synthesis, highlighting the importance of accessing enantiomerically pure forms of this amino acid. nih.govresearchgate.netresearchgate.netgoogle.comscielo.bruni.luuni.lu
If additional stereocenters were introduced into the molecule, for instance through substitution on the phenyl rings or the butanoic acid backbone, it would lead to the formation of diastereomers. These diastereomers would have different physical properties and could be separated by techniques like chromatography.
Table 1: Stereoisomers of this compound
| Stereoisomer | Configuration | IUPAC Name |
| Enantiomer 1 | (S) | (S)-3-Amino-4,4-diphenylbutanoic acid |
| Enantiomer 2 | (R) | (R)-3-Amino-4,4-diphenylbutanoic acid |
Asymmetric Synthesis Approaches for Enantiopure this compound
The synthesis of enantiomerically pure β-amino acids is a subject of extensive research due to their significance as building blocks for pharmaceuticals and peptidomimetics. researchgate.nethilarispublisher.com Various asymmetric strategies can be envisioned for the synthesis of enantiopure this compound.
Transition metal-catalyzed asymmetric synthesis is a powerful tool for creating chiral centers with high enantioselectivity. For the synthesis of β-amino acids, several catalytic systems have been developed.
Rhodium and Ruthenium Catalysis: Chiral rhodium and ruthenium complexes, often with phosphine (B1218219) ligands like BINAP, have been successfully used for the asymmetric hydrogenation of enamines, which are precursors to β-amino acids. hilarispublisher.com
Copper Catalysis: Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds represents a modern approach to synthesize β-amino acid derivatives. nih.gov The regioselectivity of the hydrocupration can be controlled by the choice of the chiral ligand, allowing for the synthesis of β-amino products with high enantioselectivity. nih.gov
Nickel Catalysis: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral auxiliary have been employed for the asymmetric synthesis of various amino acids. nih.gov This method allows for the stereoselective alkylation of the glycine moiety to produce the desired amino acid. nih.gov
While these methods have been applied to a range of β-amino acids, their specific application to the synthesis of this compound would require further investigation to optimize reaction conditions and catalyst systems for this particular substrate.
Organocatalysis has emerged as a complementary approach to metal-based catalysis for asymmetric synthesis. Chiral organic molecules can catalyze reactions with high enantioselectivity. For the synthesis of chiral amino acids, organocatalytic methods such as Michael additions and Mannich reactions are particularly relevant. For instance, the organocatalytic Michael addition of aldehydes to nitroolefins can be a key step in the synthesis of stereochemically complex γ-amino acids, a strategy that could potentially be adapted for β-amino acids. nih.gov
Enzymes are highly efficient and selective catalysts that can be used for the synthesis of chiral molecules. Transaminases, for example, are enzymes that can catalyze the transfer of an amino group to a prochiral ketone, producing a chiral amine with high enantiomeric excess. nih.gov This biocatalytic approach has been successfully applied to the synthesis of various chiral amines and could be a viable route for the production of enantiopure this compound from a corresponding β-keto acid precursor. The use of multi-enzymatic cascade systems can further enhance the efficiency of such processes. nih.gov
Diastereoselective Synthesis of this compound Isomers
In cases where a molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial. While this compound itself has only one chiral center, a related compound, threo-4-amino-3,4-diphenylbutanoic acid, which has two chiral centers, has been synthesized diastereoselectively. This was achieved through a phase-transfer catalyzed reaction of N-(diphenylmethylene)benzylamine with esters of cinnamic acid. hilarispublisher.com This example illustrates how diastereoselectivity can be controlled in the synthesis of structurally similar compounds. If a second stereocenter were to be introduced into the this compound scaffold, similar diastereoselective strategies would need to be employed.
Methods for Chiral Resolution and Enantiomeric Excess Determination
For a racemic mixture of this compound, separation of the enantiomers (chiral resolution) is necessary to obtain the pure stereoisomers. The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.
Several methods are available for chiral resolution and ee determination of amino acids:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various CSPs based on cyclodextrins, macrocyclic antibiotics (like teicoplanin and vancomycin), and cinchona alkaloids have been developed for the chiral separation of amino acids and their derivatives. masterorganicchemistry.comlibretexts.org N-protected amino acids, such as the Fmoc derivative of this compound, can be effectively resolved using these methods. libretexts.org
Gas Chromatography (GC): Similar to HPLC, GC can be used for chiral separations, often after derivatization of the amino acid to make it more volatile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in NMR to differentiate between enantiomers, allowing for the determination of enantiomeric excess.
Capillary Electrophoresis (CE): This technique can also be employed for chiral separations, often with the use of chiral selectors in the running buffer.
Table 2: Common Methods for Chiral Resolution and Enantiomeric Excess Determination
| Method | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers, determination of ee |
| Chiral GC | Separation of volatile chiral derivatives on a chiral column | Determination of ee for volatile amino acid derivatives |
| NMR Spectroscopy | Use of chiral auxiliaries to induce diastereomeric environments | Determination of ee |
| Capillary Electrophoresis | Differential migration in an electric field with a chiral selector | Separation of enantiomers |
Influence of Stereochemistry on Molecular Recognition and Biological Activity
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function. For chiral molecules like this compound, the different enantiomers, (R) and (S), can exhibit distinct interactions with biological macromolecules such as proteins and receptors, leading to varied pharmacological or physiological responses. This is because biological systems, being inherently chiral themselves, can differentiate between stereoisomers, often leading to one enantiomer being more active, having a different type of activity, or being metabolized differently than the other.
While specific, detailed research on the differential biological activities of the (R) and (S) enantiomers of this compound is not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology allow for well-founded postulations. The interaction of any drug molecule with its target is predicated on a precise three-dimensional fit, often described by the lock-and-key model or the more refined induced-fit model. In these models, the ligand (the drug molecule) must have a complementary shape and chemical functionality to the binding site of the protein.
For this compound, the key chiral center is at the C3 position, which bears the amino group. The orientation of this amino group, along with the spatial positioning of the two phenyl rings at C4 and the carboxylic acid group, creates a unique three-dimensional structure for each enantiomer.
Molecular Recognition:
The process of a small molecule binding to a biological target is known as molecular recognition. It is governed by non-covalent interactions such as:
Hydrogen bonds: The amino and carboxylic acid groups of this compound are primary sites for hydrogen bonding with amino acid residues in a protein's active site. The specific spatial orientation of these groups in each enantiomer will determine the feasibility and strength of these bonds.
Hydrophobic interactions: The two phenyl groups provide a large nonpolar surface area, which can engage in favorable hydrophobic interactions with nonpolar pockets within a receptor. The relative positioning of these bulky groups is critical for fitting into the binding site.
Ionic interactions: The carboxylate and protonated amino groups can form salt bridges with charged residues on the target protein.
A hypothetical interaction scenario is presented in the table below, illustrating how the different stereoisomers might interact differently with a putative receptor.
| Interaction Type | (R)-3-Amino-4,4-diphenylbutanoic acid | (S)-3-Amino-4,4-diphenylbutanoic acid | Potential Consequence |
| Hydrogen Bonding | Amino group forms a strong hydrogen bond with a specific asparagine residue in the receptor's binding site. | The amino group is oriented away from the asparagine residue, leading to a weaker or no hydrogen bond. | The (R)-enantiomer may have a higher binding affinity and, consequently, higher potency. |
| Hydrophobic Interactions | The two phenyl groups fit snugly into a hydrophobic pocket, maximizing van der Waals forces. | One of the phenyl groups may experience steric hindrance with a part of the receptor, preventing optimal binding. | The (S)-enantiomer may have a lower binding affinity or may not bind at all. |
| Ionic Interactions | The carboxylate group is positioned to form a salt bridge with a lysine (B10760008) residue. | The carboxylate group is in a less favorable position for this interaction. | Differential binding affinity and receptor activation or inhibition. |
This table is a generalized representation of potential stereoselective interactions and is not based on experimentally determined data for this specific compound.
Biological Activity:
The differential molecular recognition directly translates to differences in biological activity. While one enantiomer might be a potent agonist or antagonist for a particular receptor, the other could be significantly less active or even inactive. In some cases, the "inactive" enantiomer is not truly inert but may interact with other targets, potentially leading to side effects or a different pharmacological profile altogether.
The principles of stereoselectivity are well-documented for structurally related compounds. For instance, in the case of 4-amino-3-phenylbutanoic acid (phenibut), the pharmacological activity is primarily attributed to the (R)-enantiomer, which is a potent agonist at GABAB receptors, while the (S)-enantiomer is significantly less active at this receptor. Similarly, for other amino acid derivatives, enantiomers have been shown to have different affinities for their enzymatic targets and varying rates of metabolism. nih.gov These examples underscore the critical importance of stereochemistry in drug action and provide a framework for understanding the potential biological differentiation of the enantiomers of this compound.
Further research, including the separate synthesis of the (R) and (S) enantiomers of this compound and subsequent pharmacological testing and molecular modeling studies, would be necessary to fully elucidate the specific influence of its stereochemistry on molecular recognition and biological activity.
Derivatives and Analogs of 3 Amino 4,4 Diphenylbutanoic Acid for Academic Research
Preparation of N-Substituted and C-Terminal Modified Derivatives
The synthesis of derivatives of 3-Amino-4,4-diphenylbutanoic acid, involving modifications at the N-terminus (amino group) and C-terminus (carboxylic acid group), is crucial for creating a diverse library of compounds for academic screening and structure-activity relationship (SAR) studies. While direct synthetic routes for N-substituted and C-terminal modified derivatives of this compound are not extensively reported, methodologies applied to structurally similar compounds, such as threo-4-amino-3,4-diphenylbutanoic acid, provide valuable insights.
A convenient synthesis for a related isomer, threo-4-amino-3,4-diphenylbutanoic acid, involves a phase-transfer catalyzed reaction of N-(diphenylmethylene)benzylamine with esters of cinnamic acid. The resulting alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates can then be hydrolyzed to yield the free amino acid. researchgate.net This core structure can serve as a precursor for further derivatization.
N-Substituted Derivatives:
Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions allow for the systematic exploration of the chemical space around the nitrogen atom, which can be critical for modulating biological activity.
C-Terminal Modified Derivatives:
Modification of the carboxylic acid moiety can impact the pharmacokinetic properties of the molecule, such as its solubility and metabolic stability. Common C-terminal modifications include:
Esterification: Conversion of the carboxylic acid to an ester by reacting with an alcohol in the presence of an acid catalyst. This can be used to create prodrugs that are hydrolyzed in vivo to the active carboxylic acid.
Amidation: Coupling of the carboxylic acid with an amine to form an amide. This is a fundamental reaction in peptide synthesis.
Reduction: Reduction of the carboxylic acid to a primary alcohol.
The following table summarizes common reagents used for these modifications.
| Modification Type | Reagent/Method | Resulting Functional Group |
| N-Acylation | Acyl Chloride/Anhydride | N-Acyl |
| N-Alkylation | Aldehyde/Ketone + Reducing Agent | N-Alkyl |
| C-Terminal Esterification | Alcohol + Acid Catalyst | Ester |
| C-Terminal Amidation | Amine + Coupling Agent (e.g., DCC, EDC) | Amide |
Incorporation of this compound into Peptide and Peptidomimetic Scaffolds
The incorporation of non-natural amino acids like this compound into peptide chains is a key strategy in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov
The integration of γ-amino acids, such as this compound, into peptide backbones can induce unique folding patterns and secondary structures that are not accessible with natural α-amino acids. These novel conformations can lead to peptides with altered biological activities and receptor binding affinities.
The synthesis of peptides containing this compound can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govchempep.combeilstein-journals.orgsigmaaldrich.comnih.gov The amino acid would first need to be appropriately protected, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the amine and a suitable protecting group on the carboxylic acid, to allow for its sequential addition to a growing peptide chain. chempep.combeilstein-journals.org
While specific examples of peptides containing this compound are not readily found in the literature, research on other γ-amino acids has demonstrated their ability to form stable helical and sheet-like structures within peptides. The bulky diphenyl groups at the 4-position of this compound are expected to impose significant conformational constraints on the peptide backbone, potentially leading to well-defined and rigid secondary structures.
The table below illustrates the general steps for incorporating a non-natural amino acid like this compound into a peptide using Fmoc-based SPPS.
| Step | Procedure | Purpose |
| 1. Resin Swelling | Swelling the solid support resin in a suitable solvent (e.g., DMF). | Prepare the resin for peptide synthesis. |
| 2. Fmoc Deprotection | Treating the resin with a base (e.g., piperidine (B6355638) in DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. | Expose the amine for the next coupling reaction. |
| 3. Amino Acid Coupling | Activating the carboxyl group of the Fmoc-protected this compound and coupling it to the deprotected N-terminus of the peptide chain. | Form a new peptide bond. |
| 4. Washing | Washing the resin with solvents to remove excess reagents and by-products. | Purify the resin-bound peptide. |
| 5. Cleavage and Deprotection | Treating the resin with a cleavage cocktail (e.g., TFA) to cleave the peptide from the resin and remove side-chain protecting groups. | Obtain the final peptide. |
Design and Synthesis of Conformationally Constrained Analogs
Introducing conformational constraints into a molecule is a powerful strategy in drug design to enhance its potency, selectivity, and metabolic stability. lifechemicals.com By reducing the number of accessible conformations, the molecule can be pre-organized into its bioactive conformation, leading to a more favorable binding entropy upon interaction with its biological target. nih.govresearchgate.net
For this compound, several strategies can be employed to create conformationally constrained analogs:
Cyclization: Forming a cyclic structure by creating a new bond within the molecule. This can be achieved by intramolecular reactions, for example, by forming a lactam (a cyclic amide) between the amino and carboxyl groups or by creating a carbocycle involving the backbone or the phenyl rings.
Introduction of Rigid Spacers: Replacing flexible parts of the molecule with rigid chemical moieties, such as double or triple bonds, or small ring systems.
Steric Hindrance: Introducing bulky groups that restrict the rotation around single bonds. The existing diphenyl groups already contribute significantly to steric hindrance.
The synthesis of such constrained analogs often involves multi-step synthetic routes. For instance, the synthesis of a cyclopropane-containing analog would require the construction of the three-membered ring at a specific position in the molecule.
The following table presents some general strategies for designing conformationally constrained analogs of amino acids.
| Strategy | Description | Potential Outcome |
| Intramolecular Lactamization | Formation of a cyclic amide between the amino and carboxyl groups. | A rigid, cyclic structure that mimics a peptide turn. |
| Ring-Closing Metathesis | Formation of a cyclic olefin from a diene precursor. | A macrocyclic structure with defined geometry. |
| Introduction of a Cycloalkane Ring | Incorporating a cyclopropane, cyclobutane, or larger ring into the backbone. | Restricted torsional angles along the backbone. |
Structure-Based Design of Novel Analogs with Enhanced Specificity
Structure-based drug design utilizes the three-dimensional structural information of a biological target, such as an enzyme or a receptor, to design molecules that can bind to it with high affinity and specificity. While the specific biological targets of this compound are not well-defined in the public literature, the principles of structure-based design can be applied to create novel analogs with potentially enhanced properties for various research applications.
The general workflow for structure-based design involves:
Target Identification and Validation: Identifying a biological target relevant to a particular research area.
Structural Determination: Obtaining the 3D structure of the target, typically through X-ray crystallography or NMR spectroscopy.
Computational Docking and Modeling: Using computer algorithms to predict how different analogs of this compound would bind to the active site or an allosteric site of the target. This allows for the in silico screening of a virtual library of compounds.
Analog Synthesis: Synthesizing the most promising analogs identified through computational modeling.
Biological Evaluation: Testing the synthesized analogs in biochemical and cellular assays to determine their activity and specificity.
Structure-Activity Relationship (SAR) Analysis: Correlating the chemical structures of the analogs with their biological activities to understand the key molecular interactions responsible for binding and to guide the design of the next generation of compounds. mdpi.comnih.govnih.gov
For example, if this compound were to be investigated as an inhibitor of a particular enzyme, researchers would first obtain the crystal structure of the enzyme. Then, using molecular modeling software, they would dock the parent compound into the enzyme's active site to understand its binding mode. Based on this model, new analogs with modifications designed to improve interactions with specific residues in the active site would be designed, synthesized, and tested.
The table below outlines the key stages in a structure-based design campaign for developing novel analogs.
| Stage | Description | Key Techniques |
| Target Analysis | Understanding the structure and function of the biological target. | X-ray crystallography, NMR spectroscopy, homology modeling. |
| In Silico Screening | Virtually docking and scoring a library of potential analogs. | Molecular docking, molecular dynamics simulations. |
| Chemical Synthesis | Synthesizing the most promising candidates identified from in silico screening. | Organic synthesis, parallel synthesis. |
| Biological Testing | Evaluating the activity and specificity of the synthesized compounds. | Enzyme assays, cell-based assays, binding assays. |
| SAR-Guided Optimization | Iteratively refining the chemical structure based on the biological data. | QSAR (Quantitative Structure-Activity Relationship) analysis. |
Applications of 3 Amino 4,4 Diphenylbutanoic Acid As a Chiral Building Block in Organic Synthesis and Drug Discovery Research
Versatile Role in the Construction of Complex Organic Architectures
The inherent chirality and functional groups of 3-amino-4,4-diphenylbutanoic acid make it a strategic starting material for the synthesis of intricate organic molecules. nih.govnih.gov Its amino and carboxylic acid moieties allow for a wide range of chemical transformations, enabling its incorporation into diverse molecular frameworks. The diphenylmethyl group not only imparts significant steric bulk, influencing the conformation of the resulting molecules, but also provides a lipophilic character that can be advantageous for biological activity.
Organic chemists have utilized this building block in the asymmetric synthesis of various compounds. For instance, it can serve as a precursor to chiral amines and other intermediates that are crucial in the production of pharmaceuticals and agrochemicals. mdpi.com The ability to control the stereochemistry at the C3 position is paramount in creating enantiomerically pure compounds, which is often a critical factor for their biological efficacy and safety.
Strategic Use in Peptide and Peptidomimetic Design
The incorporation of this compound into peptide chains has proven to be a powerful strategy in the design of peptidomimetics. stanford.edulongdom.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. researchgate.net
One of the major drawbacks of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids like this compound can significantly enhance the proteolytic stability of peptide chains. upc.edu The bulky side chain and the β-amino acid nature of this compound hinder the approach of proteases, preventing the cleavage of nearby peptide bonds and thus prolonging the biological half-life of the peptidomimetic. mdpi.com
Scaffold for the Rational Design of Enzyme Inhibitors
The structural framework of this compound serves as an excellent scaffold for the rational design of enzyme inhibitors. unifi.itgoogle.com Its functional groups can be modified to interact with the active site of a target enzyme, while the diphenylmethyl group can occupy hydrophobic pockets, leading to potent and selective inhibition.
A notable example is the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. google.com Derivatives of 3-amino-4-phenylbutanoic acid have shown promise as DPP-IV inhibitors for the potential treatment of type 2 diabetes. google.com The design of these inhibitors often involves modifying the amino and carboxylic acid groups to optimize binding to the enzyme's active site.
| Enzyme Target | Therapeutic Area | Role of this compound Scaffold |
| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | Provides a core structure for designing inhibitors that can fit into the enzyme's active site. google.com |
| Kynureninase | Neurological Disorders | A structural analogue demonstrated significant inhibitory effects. nih.gov |
Contribution to the Development of Receptor Ligands (Agonists and Antagonists)
The unique three-dimensional structure that can be imparted by this compound makes it a valuable component in the development of receptor ligands, including both agonists and antagonists. google.comnih.gov The specific conformation adopted by a peptidomimetic containing this amino acid can determine its ability to bind to and either activate (agonist) or block (antagonist) a particular receptor.
For instance, in the field of opioid receptor research, the conformational constraint provided by specific amino acids is crucial for achieving selectivity and desired activity at different receptor subtypes (μ, δ, κ). nih.gov While not specifically mentioning this compound, the principles of using conformationally constrained amino acids to develop selective receptor ligands are well-established. nih.govnih.gov The diphenylmethyl group can be instrumental in creating ligands with specific topographical features necessary for high-affinity binding to receptor pockets. nih.gov
Integration into Combinatorial Chemistry Libraries for Lead Discovery
The versatility of this compound as a building block makes it suitable for inclusion in combinatorial chemistry libraries. google.com Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity to identify promising lead compounds for drug discovery. nih.gov
By using this compound as a central scaffold, a library of compounds with variations in other parts of the molecule can be generated. google.com This approach enables the exploration of a broad chemical space and increases the probability of discovering novel molecules with desired therapeutic properties. The amenability of this amino acid to solid-phase synthesis further enhances its utility in creating such libraries.
Role as an Amino Acid Promoiety in Prodrug Design for Enhanced Properties (non-clinical aspects)
The conjugation of this compound to a parent drug molecule to form a prodrug can be a pivotal strategy for enhancing its therapeutic potential. This approach leverages the inherent properties of the amino acid structure to favorably modify the drug's behavior in a biological system, specifically in non-clinical settings.
The structural characteristics of this compound, particularly its amino and carboxylic acid groups, can be exploited to improve the delivery of a conjugated drug to its site of action. The zwitterionic nature of amino acids at physiological pH can enhance the aqueous solubility of poorly soluble drugs, facilitating their formulation and administration.
Furthermore, the incorporation of this amino acid promoiety can enable the prodrug to be recognized by and transported across biological membranes via amino acid transporters. These transporters are ubiquitously expressed throughout the body and can be overexpressed in certain tissues, offering a pathway for targeted drug delivery. While specific studies detailing the use of this compound for this purpose are not widely available in the public domain, the general principle is a cornerstone of prodrug design.
Table 1: General Mechanisms of Amino Acid Promoiety-Mediated Improvement in Drug Delivery
| Mechanism | Description | Potential Impact on Drug Delivery |
| Increased Aqueous Solubility | The polar amino and carboxyl groups can improve the solubility of hydrophobic parent drugs. | Enhanced dissolution and absorption. |
| Transporter-Mediated Uptake | The amino acid structure can be recognized by various amino acid transport systems (e.g., LAT1, PEPT1). | Facilitated transport across biological barriers like the intestinal epithelium or the blood-brain barrier. |
| Altered Lipophilicity | The diphenyl moiety provides a significant lipophilic character, which can be balanced by the polar amino acid backbone. | Modulation of membrane permeability and tissue penetration. |
Research in the broader field of amino acid prodrugs has demonstrated that the choice of the amino acid can significantly influence tissue distribution. For instance, certain amino acid transporters are more prevalent in specific organs, which can be leveraged for targeted therapy. The bulky diphenyl group of this compound could potentially influence the affinity and selectivity for different transporter subtypes, thereby directing the drug to desired tissues. However, empirical data from non-clinical studies specifically employing this compound as a promoiety are needed to substantiate this hypothesis.
The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. The use of this compound as a promoiety can modulate these attributes in several ways.
By altering the physicochemical properties of the parent drug, this amino acid conjugate can lead to improved oral bioavailability. The increased solubility and potential for transporter-mediated uptake can enhance absorption from the gastrointestinal tract.
Moreover, the linkage of the amino acid can protect the parent drug from premature metabolism. The promoiety can shield metabolically labile functional groups from enzymatic degradation in the gut wall or liver, thereby increasing the systemic exposure of the active drug. The cleavage of the promoiety at the target site would then release the active pharmacological agent.
Table 2: Potential Modulation of Non-Clinical Pharmacokinetic Parameters by a this compound Promoiety
| Pharmacokinetic Parameter | Potential Modulation | Rationale |
| Absorption (Oral Bioavailability) | Increased | Improved solubility and/or transporter-mediated intestinal uptake. |
| Distribution | Altered tissue penetration | Modified lipophilicity and potential for targeting specific amino acid transporters. |
| Metabolism | Decreased first-pass effect | Steric hindrance or masking of metabolically susceptible sites on the parent drug. |
| Excretion | Modified clearance pathways | Changes in hydrophilicity and molecular weight can alter renal or biliary clearance. |
While the conceptual framework for using this compound as a promoiety is soundly based on the established principles of prodrug design, it is crucial to note the absence of specific, publicly available research data demonstrating these effects. The scientific community awaits detailed non-clinical pharmacokinetic studies to fully elucidate the potential of this particular chiral building block in optimizing drug therapy. The synthesis and evaluation of prodrugs incorporating this moiety are necessary next steps to translate theoretical advantages into tangible therapeutic benefits.
Investigation of Biological Activity and Receptor Interactions of 3 Amino 4,4 Diphenylbutanoic Acid Derivatives Non Clinical Research
In Vitro Pharmacological Studies
The in vitro evaluation of these compounds is fundamental to understanding their therapeutic potential and mechanism of action at the molecular level.
Derivatives of the 3-amino-4-phenylbutanoic acid scaffold have been identified as inhibitors of several enzymes. A primary focus of research has been on their activity against Dipeptidyl Peptidase-IV (DPP-IV) , a key enzyme in glucose metabolism. Inhibition of DPP-IV prevents the breakdown of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and helps regulate blood glucose levels.
The mechanism often involves the amino group of the butanoic acid derivative forming interactions, such as hydrogen bonds, with residues in the active site of the enzyme. The phenyl group contributes to binding through hydrophobic interactions, which helps to anchor the inhibitor within the enzyme's binding pocket.
Kinetic studies on related aminoalkanol derivatives that also feature diphenyl groups have demonstrated a competitive inhibition mechanism against enzymes like prostatic acid phosphatase. nih.gov In a competitive inhibition model, the inhibitor reversibly binds to the enzyme's active site, directly competing with the natural substrate. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum reaction velocity (Vₘₐₓ).
Table 1: Enzyme Inhibition Data for Related Phenylbutanoic Acid Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Type | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Aminoalkanol Derivatives with Diphenyl Groups | Prostatic Acid Phosphatase | Competitive | 37-39 µM | nih.gov |
| 4-Phenyl-4-oxo-butanoic Acid Derivatives | Kynurenine 3-hydroxylase | Not Specified | Not Specified | nih.gov |
| 3-Amino-4-phenylbutanoic Acid Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Competitive (inferred) | Not Specified |
The interaction of 3-amino-4-phenylbutanoic acid derivatives with various receptors has been explored, revealing a complex pharmacological profile.
G-Protein Coupled Receptors (GPCRs): Research indicates that certain derivatives act as agonists at gamma-aminobutyric acid (GABA) receptors , specifically the GABA₌ subtype, which can produce anxiolytic effects. Other studies have pointed to the modulation of opioid receptors . Furthermore, N-benzoyl derivatives of related β-lactams have shown binding affinity for the cannabinoid receptor, subtype 2 (CB₂R) , a GPCR involved in pain and inflammation signaling. explorationpub.com
Transient Receptor Potential (TRP) Channels: Phenylalanine-derived β-lactam antagonists, which share structural similarities, have been investigated for their activity on TRP channels. These studies revealed antagonist activity at TRPM8 (the "cold and menthol" receptor) and some off-target activity at TRPV1 . explorationpub.com
Integrins: While integrins represent a potential target class for compounds with amino acid-like structures, specific binding data for 3-amino-4,4-diphenylbutanoic acid derivatives to integrin receptors is not prominently available in the current body of literature.
Table 2: Receptor Binding Profile for Related Phenylbutanoic Acid Derivatives
| Derivative Family | Target Receptor(s) | Receptor Type | Observed Activity | Reference |
|---|---|---|---|---|
| 3-Amino-4-phenylbutanoic Acid | GABA₌ Receptor | Ligand-gated ion channel | Agonism | |
| 3-Amino-4-phenylbutanoic Acid | Opioid Receptors | GPCR | Modulation | |
| Phenylalanine-derived β-lactams | TRPM8, TRPV1 | Ion Channel | Antagonism | explorationpub.com |
| N-benzoyl β-lactam derivatives | CB₂ Receptor | GPCR | Binding Affinity | explorationpub.com |
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. nih.govnih.gov Modulating these interactions with small molecules is a promising, albeit challenging, therapeutic strategy. nih.gov PPI interfaces are often large and flat, making them difficult to target; however, the discovery of "hot spots"—small regions of amino acid residues that contribute the most to the binding energy—has made the design of small molecule inhibitors more feasible. nih.gov
Small molecule modulators can act in two primary ways:
Orthosteric Inhibition: The molecule binds directly to the PPI interface, physically blocking the interaction. nih.gov
Allosteric Modulation: The molecule binds to a site distant from the interaction interface, inducing a conformational change in the protein that either prevents (inhibition) or enhances (stabilization) the interaction. nih.gov
While the this compound scaffold possesses features—such as an amino acid backbone and aromatic rings—that are common in PPI modulators, specific studies demonstrating the direct modulation of a particular PPI by these derivatives are not extensively documented in non-proprietary research. The development of such molecules often relies on peptide mimics of one of the protein partners to identify initial hits. nih.gov
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies investigate how chemical modifications to a compound affect its biological activity, providing a roadmap for optimizing potency and selectivity. For derivatives of 3-amino-4-phenylbutanoic acid, several key structural features have been identified as crucial for activity.
Substitution on the Phenyl Ring: The electronic properties of the phenyl ring can be modified to enhance binding affinity. For example, the addition of a fluorine atom can improve metabolic stability and bioavailability through favorable hydrophobic interactions. nih.gov Strongly electron-withdrawing groups, such as a trifluoromethyl group (-CF₃), can alter the molecule's electronic properties and enhance its binding affinity, contributing to more potent enzyme inhibition. nih.gov
Stereochemistry: The chirality of the molecule is often critical. The (R)- and (S)-enantiomers of 3-amino-4-phenylbutanoic acid can exhibit different biological activities and potencies. For related β-lactam antagonists, a (3S,4S)-configuration was found to be preferable for activity at the TRPM8 receptor. explorationpub.com
N-terminal Group: Modifications to the amino group can have a significant impact. For instance, adding a benzoyl group to the N-terminus of related β-lactam structures resulted in compounds that were equipotent to their predecessors but gained activity at other pain-related targets like TRPV1 and CB₂R. explorationpub.com
Table 3: Structure-Activity Relationships of Phenylbutanoic Acid Derivatives
| Structural Modification | Position | Effect on Activity | Rationale | Reference |
|---|---|---|---|---|
| Fluorine substitution | Phenyl Ring (para-position) | Enhanced metabolic stability and bioavailability | Increased hydrophobicity | nih.gov |
| Trifluoromethyl (-CF₃) group | Phenyl Ring | Enhanced binding affinity and enzyme inhibition | Strong electron-withdrawing properties | nih.gov |
| Specific stereoisomer (e.g., 3S,4S) | Core Scaffold | Higher potency/selectivity for target | Optimal geometric fit in the binding site | explorationpub.com |
| N-benzoyl group | Amino Terminus | Altered target profile (e.g., gained CB₂R activity) | New interaction points with receptor targets | explorationpub.com |
Molecular Mechanism of Action Studies
To fully understand how a ligand interacts with its target, biophysical techniques are employed to characterize the binding event at an atomic level.
Several biophysical methods are crucial for elucidating the precise nature of the interaction between a small molecule inhibitor, such as a this compound derivative, and its biological target.
X-ray Crystallography: This is a powerful technique for obtaining a high-resolution, three-dimensional structure of a ligand bound to its target protein. It can reveal the precise orientation of the inhibitor in the active site and identify the specific amino acid residues involved in the interaction through hydrogen bonds, hydrophobic contacts, and other forces.
Intact Protein Mass Spectrometry: This method can confirm the formation of a covalent or a stable, tight-binding complex between an inhibitor and its target enzyme. nih.gov It is particularly useful for studying mechanism-based inactivators, which form irreversible bonds with their target. nih.gov
Dialysis Experiments: These experiments help determine the reversibility of inhibition. If an inhibitor is irreversible, enzyme activity will not be recovered even after extensive dialysis, which removes any unbound inhibitor. Studies on related aminotransferase inhibitors have used this method to confirm the formation of stable covalent adducts. nih.gov
Kinetic Studies (e.g., Stopped-Flow): Rapid kinetic techniques like stopped-flow spectrophotometry can be used to study the individual steps in the enzyme-inhibitor interaction, allowing for the determination of rate-limiting steps and the identification of transient intermediates in the reaction mechanism. nih.gov
While these techniques are standard in drug discovery, specific published studies applying them to characterize the binding of this compound derivatives to their targets (like DPP-IV or GABA receptors) are limited. However, research on structurally related inhibitors targeting other enzymes, such as human ornithine aminotransferase, has successfully used a combination of intact protein mass spectrometry, X-ray crystallography, and kinetic studies to reveal detailed inactivation mechanisms. nih.gov
Investigation of Binding Modes
Information regarding the specific binding modes of this compound and its derivatives is not available in the reviewed scientific literature. Computational and structural biology studies providing insights into their interaction with receptors, including the identification of key amino acid residues involved in binding, hydrogen bond networks, and hydrophobic interactions, have not been publicly reported. Consequently, data tables detailing binding energies, dissociation constants (Kd), or specific intermolecular contacts cannot be generated.
Further research, including molecular modeling, X-ray crystallography, or nuclear magnetic resonance (NMR) spectroscopy, would be required to determine the binding modes of this class of compounds. Such studies are crucial for understanding their structure-activity relationships and for the rational design of new derivatives with improved potency and selectivity.
Computational and Structural Studies of 3 Amino 4,4 Diphenylbutanoic Acid and Its Analogs
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for understanding potential drug-target interactions.
Molecular docking simulations are instrumental in predicting how a ligand, such as an analog of 3-Amino-4,4-diphenylbutanoic acid, fits into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. The result is a prediction of the most stable binding mode and a corresponding binding energy score, typically in kcal/mol.
These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For example, in studies of other complex molecules, docking has been used to identify critical amino acid residues in a protein's active site that are essential for binding. Research on phosphate (B84403) derivatives of betulin, for instance, used docking to examine interactions with the HIV-1 capsid protein. The analysis showed that a phosphate group could form hydrogen bonds with specific lysine (B10760008) residues, while numerous hydrophobic interactions contributed to the stability of the complex.
The binding affinity, often represented by a docking score, provides a quantitative estimate of the binding strength. A lower (more negative) score generally indicates a more favorable binding interaction. This information is vital in virtual screening campaigns to prioritize compounds for further experimental testing.
| Compound Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Analog A | -8.5 | TYR-81, LYS-250 | Hydrogen Bond, π-π Stacking |
| Analog B | -7.9 | VAL-584, LEU-694 | Hydrophobic |
| Analog C (Reference) | -7.2 | SER-474 | Hydrogen Bond |
| Analog D | -9.1 | ARG-253, PHE-99 | Cation-π, Hydrophobic |
The three-dimensional structure of a molecule is not rigid; it can adopt various shapes or conformations depending on its environment. Conformational analysis investigates these different spatial arrangements and their relative energies. For a molecule like this compound, with its flexible butanoyl chain and bulky diphenyl groups, understanding its conformational preferences is essential.
The environment significantly influences molecular conformation.
In a vacuum or non-polar solvent , intramolecular forces, such as hydrogen bonds, dominate, often leading to folded or compact structures.
In a polar solvent like water , the molecule's polar groups will interact with the solvent, which can stabilize more extended conformations.
Within a protein's binding pocket , the molecule's conformation is constrained by the shape and chemical nature of the active site, forcing it to adopt a specific "bioactive" conformation.
Studies on model peptides like the alanine (B10760859) dipeptide have shown that solvent polarity is a critical factor governing conformational behavior. In chloroform, certain conformations are highly populated, while in more polar solvents like water or DMSO, different conformational states become dominant due to a balance between intramolecular interactions and intermolecular interactions with the solvent. google.com
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of a molecular interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of how a system evolves.
MD simulations are used to assess the stability of a ligand-biomolecule complex predicted by docking. By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. Key metrics used to analyze this dynamic behavior include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable, low RMSD value suggests the complex is not undergoing major structural changes and is likely stable.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site could suggest instability.
Interaction Analysis: Tracks the persistence of specific interactions (like hydrogen bonds) between the ligand and protein throughout the simulation. A stable interaction is one that is maintained for a high percentage of the simulation time.
These simulations can reveal conformational changes in the protein upon ligand binding, such as the opening or closing of domains, which can be critical for biological function.
In modern MD simulations, the solvent (usually water) is not treated as a continuous medium but is explicitly modeled as individual molecules. This allows for a highly accurate representation of how the solvent influences the behavior of both the protein and the ligand. The solvent plays a crucial role in:
Stabilizing Conformations: The interaction with solvent molecules affects the conformational equilibrium of the ligand and flexible loops on the protein surface. Studies have shown that polar solvents tend to stabilize stacked arrangements of aromatic amino acids, while T-shaped arrangements are favored in non-polar environments or a vacuum.
Driving Hydrophobic Effects: The hydrophobic effect, a primary driving force for protein folding and ligand binding, arises from the complex thermodynamics of disrupting the hydrogen-bonding network of water. MD simulations can capture this phenomenon by explicitly modeling the behavior of water molecules around non-polar groups.
The analysis of how solvent molecules are organized around a solute can provide deep insights into the stability of different molecular conformations. google.com
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
For the highest level of theoretical accuracy, Quantum Mechanical (QM) methods are employed. Unlike the classical mechanics used in MD (which relies on force fields), QM methods solve the Schrödinger equation to describe the electronic structure of a molecule. Density Functional Theory (DFT) is a popular QM method that calculates the electron density to determine the energy and properties of a system.
DFT calculations are computationally intensive and thus typically used for smaller systems or for refining specific aspects of a larger system. For a molecule like this compound, DFT can be used to:
Determine Accurate Geometries: Calculate the most stable (lowest energy) 3D structure with high precision.
Analyze Electronic Properties: Compute the distribution of electron density, molecular orbital energies (like the HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO gap is an indicator of chemical reactivity.
Calculate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be directly compared with experimental data for structure validation.
Investigate Reaction Mechanisms: Model the transition states of chemical reactions to understand reaction pathways and barriers.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are employed to model the distribution of electrons within a molecule. These calculations can predict various electronic properties, including molecular orbital energies, electrostatic potential surfaces, and atomic charges.
For this compound, understanding its electronic structure is key to predicting how it will interact with biological targets. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability.
Reactivity descriptors, derived from the electronic structure, can pinpoint the most likely sites for electrophilic or nucleophilic attack. For instance, the calculated Mulliken charges on each atom can suggest which atoms are more likely to engage in electrostatic interactions. In the context of this compound, the nitrogen of the amino group and the oxygens of the carboxylic acid group are expected to be key sites of interaction.
Table 1: Predicted Electronic Properties of this compound (Exemplary Data)
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations. Actual values would require specific computational studies.
Energetic Profiles of Conformational Transitions
The flexibility of this compound, particularly around its single bonds, allows it to adopt numerous conformations. The biological activity of such a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a binding site. Computational methods can be used to explore the potential energy surface of the molecule and identify its stable conformers.
By systematically rotating the dihedral angles of the molecule's backbone, a conformational analysis can be performed. This process generates an energetic profile that shows the relative energies of different conformations. The low-energy, or stable, conformations are more likely to be populated at physiological temperatures. Understanding the energy barriers between these conformers provides insight into the molecule's flexibility and the ease with which it can transition from one shape to another. For GABA analogs, conformational flexibility is a key determinant of their interaction with different receptor subtypes. nih.gov
Table 2: Relative Energies of Key Conformers of this compound (Exemplary Data)
| Conformer | Dihedral Angle (N-C3-C4-C(Ph)₂) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche (+) | +60° | 1.5 |
| Gauche (-) | -60° | 1.5 |
| Eclipsed | 0° | 5.0 |
Note: This table presents a simplified, hypothetical energetic profile for the rotation around a key bond. A full conformational analysis would involve multiple dihedral angles.
Integration of Computational Predictions with Experimental Structural Data (e.g., X-ray Crystallography, NMR)
While computational studies provide invaluable predictive insights, they are most powerful when integrated with experimental data. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary experimental techniques for determining the three-dimensional structure of molecules. hod4.netwikipedia.org
X-ray crystallography provides a detailed picture of the molecule's structure in the solid state. hod4.netwikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, the precise positions of the atoms can be determined. hod4.net This yields highly accurate bond lengths, bond angles, and dihedral angles.
NMR spectroscopy, on the other hand, provides information about the molecule's structure and dynamics in solution. rsc.org Through various NMR experiments, it is possible to determine which atoms are connected and how they are oriented relative to one another. For flexible molecules, NMR can provide information about the average conformation or the exchange between different conformers.
The integration of computational and experimental data is a cyclical process of refinement. A computationally predicted low-energy conformation can be compared to an experimentally determined X-ray crystal structure. hod4.netresearchgate.net Discrepancies between the two can highlight the influence of crystal packing forces. Similarly, NMR-derived distance restraints can be used to guide and validate computational conformational searches. This combined approach leads to a more comprehensive and accurate understanding of a molecule's structural and dynamic properties.
Table 3: Comparison of Selected Experimental and Computational Structural Parameters for a Hypothetical Analog
| Parameter | Experimental (X-ray) | Computational (DFT) |
| C3-C4 Bond Length | 1.54 Å | 1.55 Å |
| N-C3-C4-C(Ph)₂ Dihedral Angle | 175° | 178° |
| H-N-C3-H Dihedral Angle | - | 65° (from NMR data) |
Note: This table illustrates how experimental and computational data can be compared. The values are representative.
Analytical Characterization Techniques for 3 Amino 4,4 Diphenylbutanoic Acid in Academic Research
Advanced Chromatographic Methodologies
Chromatography is an indispensable tool for the separation, identification, and purification of 3-Amino-4,4-diphenylbutanoic acid. Due to the compound's polarity and chiral nature, several advanced chromatographic techniques are applied.
High-Performance Liquid Chromatography (HPLC) (including chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. In academic research, reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the compound.
Research findings indicate that for peptides containing (S)-3-Amino-4,4-diphenylbutanoic acid (a stereoisomer of the target compound), analytical RP-HPLC is performed using systems equipped with dual-wavelength UV-Vis detectors, typically set at 220 nm and 280 nm for the detection of the peptide backbone and aromatic residues, respectively. rsc.org The separation is commonly achieved on a reversed-phase C18 column. rsc.org The mobile phase often consists of a gradient system of water and acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org
Given that this compound possesses a stereocenter at the C3 position, its enantiomers must be separated and quantified, which is accomplished by chiral HPLC. Direct enantiomeric separation of underivatized amino acids is preferred as it avoids potential racemization during derivatization. sigmaaldrich.com Chiral Stationary Phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for resolving the enantiomers of native amino acids. sigmaaldrich.comchromatographytoday.com These columns operate under aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.comchromatographytoday.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are also widely used for the enantiomeric resolution of chiral amines and amino acid derivatives. yakhak.org
Table 1: Representative HPLC and Chiral HPLC Conditions for β-Amino Acid Analysis
| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
|---|---|---|
| Column | Reversed-phase C18, 4.6 x 250 mm | Astec CHIROBIOTIC® T (Teicoplanin-based), 25 cm x 4.6 mm I.D. sigmaaldrich.com |
| Mobile Phase A | 0.1% TFA in Water rsc.org | Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% TFA in Acetonitrile rsc.org | Methanol with 0.1% Formic Acid |
| Gradient | Linear gradient | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min yakhak.org |
| Detection | UV at 220 nm and 280 nm rsc.org | UV at 254 nm or LC-MS |
| Temperature | Ambient | Ambient |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of amino acids, including this compound, derivatization is a mandatory step prior to GC analysis. rsc.org This process converts the polar amino and carboxyl groups into less polar and more volatile derivatives.
A common derivatization technique is silylation, which replaces the active hydrogens on the amine and carboxylic acid groups. rsc.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. rsc.orgchemicalbook.com The resulting TBDMS (tert-butyldimethylsilyl) derivatives are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives. rsc.org The derivatized compound is then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum. rsc.org
Table 2: General GC-MS Derivatization and Analysis Parameters for Amino Acids
| Parameter | Description |
|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile. rsc.org |
| Reaction Conditions | Heating at 100 °C for an extended period (e.g., 4 hours). rsc.org |
| GC Column | Low-polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., SLB™-5ms). rsc.org |
| Injector Temperature | Typically high, e.g., 250 °C, to ensure volatilization. |
| Oven Program | A temperature gradient is used, starting at a lower temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300-320 °C) to elute all derivatives. |
| Detection | Mass Spectrometry (Electron Ionization - EI). |
Ion-Exchange Chromatography (IEC)
Ion-Exchange Chromatography (IEC) is a classic and highly robust method for the analysis of amino acids. nih.gov It separates molecules based on their net charge, which is influenced by the pH of the mobile phase. nih.gov For amino acid analysis, cation-exchange chromatography is typically used, where the positively charged amino acids in an acidic solution bind to a negatively charged stationary phase (e.g., a sulfonated polystyrene-divinylbenzene resin). nih.govuni-muenster.de
The separation is achieved by eluting the bound amino acids with buffers of increasing pH or ionic strength. nih.gov As the pH increases, the amino acids lose their positive charge, detach from the resin, and elute from the column. nih.gov A common method for detection following IEC separation is post-column derivatization with ninhydrin (B49086), which reacts with the amino acids to produce a colored compound that can be detected by a UV-Vis detector. yakhak.org This method is highly specific for amino acids and is less susceptible to matrix effects compared to pre-column derivatization techniques. yakhak.org Both sodium and lithium-based buffer systems are employed, with lithium buffers often providing better resolution for complex mixtures. yakhak.org While newer methods exist, IEC remains a benchmark for its reproducibility and accuracy in amino acid quantification. nih.govlookchem.com
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the chemical structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
In a ¹H NMR spectrum, the chemical shift (δ) of each proton signal provides information about its electronic environment. The integration of the signal corresponds to the number of protons it represents, and the multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, governed by spin-spin coupling (J). For a compound like this compound, one would expect to see distinct signals for the aromatic protons of the two phenyl groups, the methine proton at the C3 position, and the methylene (B1212753) protons at the C2 and C4 positions. rsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., aromatic, aliphatic, carbonyl). rsc.org
Table 3: Predicted ¹H and ¹³C NMR Spectral Data Reporting Format
| Nucleus | Data Reported |
|---|---|
| ¹H NMR | Chemical shift (δ) in ppm, Multiplicity (s, d, t, m), Coupling constant (J) in Hz, Integration. rsc.org |
| ¹³C NMR | Chemical shift (δ) in ppm. rsc.org |
Mass Spectrometry (MS) (including LC-MS/MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. In this technique, the parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For a related compound, (S)-3-Amino-4-phenylbutanoic acid, the fragmentation of the [M+H]⁺ precursor ion (m/z 180.2) shows major fragment ions that can be attributed to the loss of parts of the molecule, such as the carboxylic acid group or parts of the side chain. nih.gov The fragmentation of amino acids often involves losses of water (H₂O), ammonia (B1221849) (NH₃), and the formic acid group (HCOOH). uni-muenster.de
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of MS/MS, making it a powerful tool for quantifying low levels of amino acids in complex matrices. lookchem.com
Table 4: Representative MS/MS Fragmentation Data for a β-Amino Acid Analog
| Precursor Ion (m/z) | Ionization Mode | Major Fragment Ions (m/z) |
|---|---|---|
| 180.2 ([M+H]⁺) | Positive ESI | 163.1, 162.1, 120.1, 117.0, 91.0 nih.gov |
| 178.1 ([M-H]⁻) | Negative ESI | 117.1 nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm its molecular structure. The key functional groups are the carboxylic acid (-COOH), the primary amine (-NH2), the aliphatic carbon chain, and the aromatic phenyl rings.
In its zwitterionic solid state, the compound will exhibit distinct peaks corresponding to the carboxylate (-COO⁻) and ammonium (B1175870) (-NH3⁺) groups. The presence of the two phenyl groups introduces characteristic aromatic C-H and C=C stretching vibrations. The interpretation of the spectrum involves assigning these observed bands to specific molecular vibrations.
Key Research Findings: While a specific spectrum for this compound is not commonly published, the expected absorption bands can be predicted based on the analysis of similar compounds, such as other amino acids and phenyl-substituted butanoic acids. nist.govdocbrown.infogoogle.comnist.gov
N-H Stretching: The ammonium group (-NH3⁺) of the amino acid typically shows a broad absorption in the region of 3300-2500 cm⁻¹, which often overlaps with the O-H stretch of the carboxylic acid.
O-H Stretching: The carboxylic acid O-H bond exhibits a very broad and strong absorption band, usually centered around 3000 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the butanoic acid backbone occurs just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
C=O Stretching: The carbonyl group of a carboxylic acid is one of the most characteristic absorptions in an IR spectrum, appearing as a strong, sharp peak around 1700-1725 cm⁻¹. In the zwitterionic form, the asymmetric stretching of the carboxylate group (COO⁻) is observed around 1600-1550 cm⁻¹. bas.bg
N-H Bending: The ammonium group also shows a characteristic bending vibration (scissoring) around 1600-1500 cm⁻¹. google.com
C=C Stretching: The aromatic rings give rise to several characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.
Aromatic Overtones/Combination Bands: Weak bands in the 2000-1650 cm⁻¹ region can indicate the substitution pattern of the aromatic rings.
C-H Bending: Out-of-plane (OOP) bending vibrations for the phenyl groups are strong and appear in the 900-675 cm⁻¹ range, providing further information on the substitution. docbrown.info
Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 3300–2500 | -NH₃⁺ (Ammonium) | N-H Stretch | Strong, Broad |
| 3300–2500 | -COOH (Carboxylic Acid) | O-H Stretch | Strong, Very Broad |
| 3100–3000 | C-H (Aromatic) | Stretch | Medium to Weak |
| 2960–2850 | C-H (Aliphatic) | Stretch | Medium |
| 1725–1700 | C=O (Carboxylic Acid) | Stretch | Strong, Sharp |
| ~1580 | -COO⁻ (Carboxylate) | Asymmetric Stretch | Strong |
| 1600–1450 | C=C (Aromatic) | Stretch | Medium to Weak |
| 1550–1480 | -NH₃⁺ (Ammonium) | Asymmetric Bend | Medium |
| 900–675 | C-H (Aromatic) | Out-of-plane Bend | Strong |
Circular Dichroism (CD) for Conformational Studies of Derived Peptides
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, particularly peptides and proteins. nih.gov It measures the differential absorption of left- and right-circularly polarized light. While a single amino acid like this compound is chiral, CD spectroscopy is most informative when this amino acid is incorporated into a peptide chain. The resulting peptide's conformation can then be analyzed.
The incorporation of non-standard amino acids, especially those with bulky aromatic groups like this compound, can significantly influence the peptide's folding and conformational preferences. nih.govchemrxiv.org
Key Research Findings:
Far-UV CD (190-250 nm): This region is dominated by the amide bonds of the peptide backbone. The CD spectrum in this range is used to determine the secondary structure content, such as α-helix, β-sheet, and random coil. nih.gov An α-helix, for instance, is characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov The presence of the bulky diphenylmethyl group in a peptide containing this compound could induce or disrupt these canonical structures, and CD spectroscopy would be the primary tool to quantify this effect.
Conformational Stability: CD spectroscopy is also widely used to monitor the conformational stability of peptides under various conditions, such as changes in temperature, pH, or in the presence of co-solvents like trifluoroethanol (TFE), which is known to promote helicity. nih.gov By incorporating this compound, researchers can assess how this modification affects the peptide's resistance to denaturation.
Chemical Derivatization Strategies for Enhanced Analytical Detection
Since most amino acids lack a strong chromophore or fluorophore, their detection at low concentrations using standard HPLC detectors (like UV-Vis) is challenging. jasco-global.com Chemical derivatization is a common strategy to attach a UV-absorbing or fluorescent tag to the amino acid, thereby significantly enhancing detection sensitivity and selectivity. actascientific.com This can be performed either before (pre-column) or after (post-column) chromatographic separation.
Pre-column Derivatization Techniques
In pre-column derivatization, the amino acid is reacted with a labeling reagent before it is injected into the HPLC system. This approach offers high sensitivity and a wide choice of reagents. jasco-global.com The resulting derivatives are then separated, typically using reversed-phase HPLC.
Key Research Findings: Common derivatizing agents used for primary amines, like the one in this compound, are well-established. actascientific.comsci-hub.box
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. nih.gov This method is fast, automated, and highly sensitive, but the derivatives can sometimes be unstable. The use of 3-mercaptopropionic acid can improve the stability of the adducts. sci-hub.box
9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. creative-proteomics.com The reaction is robust, but excess reagent and its hydrolysis byproduct (FMOC-OH) can interfere with chromatography and must often be removed or separated from the analytes. creative-proteomics.com
Phenyl isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives. These derivatives are stable and can be detected by UV absorbance at ~254 nm. The process is reliable but requires more complex sample preparation to remove excess reagent. creative-proteomics.com
Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent and stable dansyl-amino acid derivatives. The reaction typically requires heating and alkaline conditions.
Table 2: Common Pre-column Derivatization Reagents for Amino Acid Analysis
| Reagent | Abbreviation | Target Group | Detection Method | Advantages | Disadvantages |
|---|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction, high sensitivity, automated. nih.gov | Derivatives can be unstable. nih.gov |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives, reacts with secondary amines. creative-proteomics.com | Reagent hydrolysis can cause interference. creative-proteomics.com |
| Phenyl isothiocyanate | PITC | Primary & Secondary Amines | UV (254 nm) | Stable derivatives, reliable. creative-proteomics.com | Complex sample preparation, reagent is toxic. creative-proteomics.com |
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Stable derivatives, high fluorescence. | Slower reaction, may require heating. |
Post-column Derivatization Techniques
In post-column derivatization, the amino acid is first separated in its native form (typically by ion-exchange chromatography) and then mixed with a derivatizing reagent in a post-column reactor before flowing to the detector. youtube.com This method is highly reproducible and avoids interference from the derivatizing reagent, as the reagent is introduced after the separation has occurred.
Key Research Findings: The most common reagents for post-column derivatization are ninhydrin and OPA. actascientific.com
Ninhydrin: This is a classic reagent that reacts with most primary and secondary amino acids upon heating (typically >100°C) to produce a deep purple-colored compound known as Ruhemann's purple, which is detected by UV-Vis absorbance at 570 nm. youtube.com The method is robust and reliable, forming the basis of many dedicated amino acid analyzers.
o-Phthalaldehyde (OPA): As in pre-column derivatization, OPA can be used post-column to react with primary amines, yielding fluorescent products. This offers greater sensitivity than the ninhydrin method and is performed at room temperature. youtube.com However, it does not react with secondary amines on its own.
Table 3: Common Post-column Derivatization Reagents for Amino Acid Analysis
| Reagent | Target Group | Detection Method | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Ninhydrin | Primary & Secondary Amines | Absorbance (570 nm) | High Temperature (~130°C) | Robust, reliable, reacts with most amino acids. youtube.com | Requires a heating reactor, lower sensitivity than fluorescence. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Room Temperature | High sensitivity, fast reaction. youtube.com | Does not detect secondary amines. |
Elemental Analysis and Purity Assessment Methods
Elemental analysis and other purity assessment methods are crucial for verifying the identity and quality of a newly synthesized chemical compound like this compound.
Key Research Findings:
Elemental Analysis: This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined values are compared against the theoretically calculated percentages based on the molecular formula (C₁₆H₁₇NO₂). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a sample. A pure compound should ideally show a single, sharp peak under various chromatographic conditions. The purity is often quantified as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. Purity levels are often reported to be greater than 95% or 99% for research-grade chemicals. chemsrc.commdpi.com
Melting Point Determination: A pure crystalline solid typically has a sharp and characteristic melting point range. Impurities tend to depress and broaden the melting range. Therefore, determining the melting point is a quick and simple method for a preliminary assessment of purity. google.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the molecular weight of the compound with very high accuracy, allowing for the confirmation of its molecular formula.
**Table 4: Theoretical Elemental Analysis for this compound (C₁₆H₁₇NO₂) **
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 16 | 192.176 | 75.27% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 6.71% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.53% |
| Total | 255.317 g/mol | 100.00% |
Future Directions and Emerging Research Avenues for 3 Amino 4,4 Diphenylbutanoic Acid
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and stereoselective synthetic routes is crucial for the future exploration of 3-Amino-4,4-diphenylbutanoic acid and its derivatives. Current research on structurally similar compounds paves the way for innovative synthetic strategies.
One promising approach involves the phase-transfer catalyzed (PTC) reaction. A study has demonstrated the synthesis of alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates through the PTC reaction of N-(diphenylmethylene)benzylamine with cinnamic acid esters. Subsequent acid hydrolysis of these intermediates yields threo-4-amino-3,4-diphenylbutanoic acid, a stereoisomer of the target compound's constitutional isomer. researchgate.net This methodology could be adapted for the synthesis of this compound, potentially offering high stereoselectivity and good yields.
Furthermore, multi-step synthetic routes developed for isomers like 4-amino-3-phenylbutyric acid could be modified. For instance, a patented method involves the condensation of benzaldehyde (B42025) with ethyl acetoacetate, followed by decarbonylation, dehydration, hydrolysis, and finally an oxidation reaction to yield the final product. google.com While complex, such multi-step approaches allow for high purity and scalability.
Enzymatic synthesis is another burgeoning field that could revolutionize the production of chiral amines. Multi-enzymatic cascade systems, such as those using a transaminase coupled with a pyruvate (B1213749) decarboxylase, have been effectively used for the asymmetric synthesis of related compounds like 3-amino-1-phenylbutane. mdpi.com This biocatalytic strategy is attractive due to its high stereoselectivity and operation under mild conditions, avoiding the need for expensive cofactors. mdpi.com Future research could focus on identifying or engineering enzymes capable of acting on a diphenyl-substituted substrate.
A comparison of potential synthetic methodologies is presented below:
| Methodology | Advantages | Potential Limitations |
| Phase-Transfer Catalysis | High stereoselectivity, reasonable reaction times. | Requires specific chiral catalysts. |
| Multi-Step Synthesis | High purity, scalability. | Labor-intensive, multiple steps may lower overall yield. google.com |
| Enzymatic Cascade | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme specificity for the bulky diphenyl substrate may be a challenge. mdpi.com |
Development of Advanced Materials Incorporating this compound Scaffolds
While direct research on materials incorporating this compound is nascent, its structural features suggest significant potential in materials science. The presence of both an amino and a carboxylic acid group allows it to function as a monomer in polymerization reactions, while the bulky diphenyl group can impart unique properties to the resulting materials.
Future research could explore the synthesis of specialty polyamides or polyesters using this compound. The rigidity and hydrophobicity of the diphenylmethyl group could enhance the thermal stability, mechanical strength, and chemical resistance of these polymers. Such materials could find applications in high-performance engineering plastics, advanced coatings, or specialty fibers.
Furthermore, the chiral nature of this compound makes it an attractive building block for the creation of chiral polymers. These materials are of great interest for applications in chiral chromatography, asymmetric catalysis, and as sensors for chiral molecules. The incorporation of the diphenylbutanoic acid scaffold could lead to polymers with unique chiral recognition capabilities.
The field of peptidomimetics also presents a promising avenue. The Fmoc-protected version of the related (S)-3-amino-4,4-diphenyl-butyric acid is already utilized as an alanine (B10760859) derivative in peptide synthesis. sigmaaldrich.com These modified amino acids can be incorporated into peptides to create structures with enhanced stability against enzymatic degradation and potentially novel biological activities. This opens the door for the design of new biomaterials, such as hydrogels or self-assembling peptides, with tailored properties for drug delivery or tissue engineering applications.
Integration with Artificial Intelligence (AI) and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and development of new molecules and materials. For this compound, these computational tools offer a powerful approach to navigate the vast chemical space of its potential derivatives and predict their properties.
Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical databases to design novel analogs of this compound with desired characteristics. These models can explore a vast number of potential structures and suggest candidates with a high probability of possessing specific biological activities or material properties.
Predictive ML models can be developed to estimate various properties of these newly designed compounds without the need for their synthesis and experimental testing. This can include the prediction of physicochemical properties (e.g., solubility, stability), biological activity against specific targets, and potential toxicity. By screening virtual libraries of compounds, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources.
Furthermore, AI can be employed in the optimization of synthetic pathways. By analyzing reaction databases, ML models can predict the optimal reaction conditions, catalysts, and solvents to maximize the yield and purity of this compound and its derivatives. This can lead to more efficient and sustainable chemical manufacturing processes.
Expanding the Scope of Non-Clinical Biological Targets and Applications
While the biological activity of this compound itself is not extensively documented, research on its structural analogs provides a strong rationale for exploring its potential in various therapeutic areas.
Derivatives of the closely related 3-amino-4-phenylbutanoic acid have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. google.com The introduction of a second phenyl group in the this compound scaffold could lead to altered binding affinities and selectivities for DPP-4 or other related enzymes.
Another area of interest is the inhibition of enkephalinases. Derivatives of 2S,3R 3-amino-2-hydroxy-4-phenylbutanoic acid have been shown to augment the antinociceptive effects of met-enkephalin, suggesting their potential as analgesics. researchgate.net The structural modifications in this compound could modulate this activity.
The table below summarizes the observed biological activities of related compounds, suggesting potential targets for this compound derivatives.
| Compound Class | Biological Target | Potential Therapeutic Application | Reference |
| 3-amino-4-phenylbutanoic acid derivatives | Dipeptidyl peptidase-4 (DPP-4) | Diabetes | google.com |
| 2S,3R 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives | Enkephalinase | Pain relief (Analgesia) | researchgate.net |
Future non-clinical studies should aim to screen this compound and a library of its derivatives against a wide range of biological targets. This could uncover novel activities in areas such as oncology, neurodegenerative diseases, and inflammatory disorders.
Methodological Advancements in Structural and Analytical Characterization
The precise characterization of this compound and its derivatives is fundamental for understanding their structure-activity relationships. Future research will likely see advancements in analytical techniques to provide more detailed structural and stereochemical information.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation. The application of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for unambiguously assigning the proton and carbon signals, especially for complex derivatives. For the related compound 3-phenylbutyric acid, detailed 1H NMR spectra are available, providing a reference for future studies. hmdb.ca
Mass spectrometry (MS) is another critical tool for the characterization of these compounds. Techniques such as electrospray ionization (ESI) coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap will provide accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) will be invaluable for structural fragmentation studies, aiding in the identification of unknown derivatives and metabolites. Spectral data for (S)-3-Amino-4-phenylbutanoic acid shows characteristic fragmentation patterns that can be used as a basis for comparison. nih.gov
The development of advanced chiral chromatography methods will be crucial for the separation and analysis of different stereoisomers of this compound. Supercritical fluid chromatography (SFC) and advanced HPLC columns with novel chiral stationary phases will likely play a significant role in achieving high-resolution separations.
A summary of key analytical techniques for the characterization of this compound and its analogs is provided below:
| Technique | Information Provided | Potential Advancements |
| 1D and 2D NMR | Detailed structural connectivity, stereochemistry. | Higher field magnets, cryoprobes for enhanced sensitivity. |
| High-Resolution MS | Accurate mass, elemental composition. | Advanced fragmentation techniques for detailed structural analysis. |
| Chiral Chromatography (HPLC, SFC) | Separation and quantification of enantiomers and diastereomers. | Novel chiral stationary phases for improved resolution. |
Q & A
Q. What are the recommended methods for synthesizing 3-Amino-4,4-diphenylbutanoic acid with high purity?
To synthesize this compound, researchers often employ asymmetric Mannich reactions or stereodivergent catalytic strategies. For example, Boc-protected derivatives like Boc-(S)-3-amino-4,4-diphenylbutanoic acid (CAS 190190-50-2) can be synthesized via tert-butoxycarbonyl (Boc) protection of the amine group, followed by hydrolysis under acidic conditions to yield the free amino acid . Key steps include:
Q. How should researchers characterize the structural integrity of this compound?
Critical characterization methods include:
- NMR Spectroscopy : Analyze , , and (if fluorinated analogs are present) to confirm substituent positions and stereochemistry .
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- Mass Spectrometry : Confirm molecular weight (exact mass: 355.4275 g/mol for Boc-protected derivatives) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .
Q. What safety protocols are essential for handling this compound?
- Use personal protective equipment (PPE) including gloves and lab coats.
- Work in a fume hood to avoid inhalation of fine particles.
- Store at room temperature in airtight containers, as the compound is hygroscopic .
- Consult safety data sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. What strategies exist for resolving contradictions in spectroscopic data of this compound derivatives?
Discrepancies in NMR or IR data may arise from:
- Dynamic Stereochemical Interconversion : Use variable-temperature (VT) NMR to detect conformational changes .
- Impurity Interference : Employ HPLC-MS (≥95% purity thresholds) to isolate and reanalyze problematic samples .
- Solvent Artifacts : Compare spectra in deuterated solvents (e.g., DO vs. DMSO-d) to identify solvent-induced shifts .
Q. How can enantiomeric purity be achieved in the synthesis of this compound?
- Chiral Catalysis : Use organocatalysts (e.g., cinchona alkaloids) or transition-metal complexes to induce asymmetric induction during the Mannich reaction .
- Kinetic Resolution : Exploit differences in reaction rates between enantiomers using enantioselective enzymes or catalysts .
- Chromatographic Separation : Apply chiral stationary phases (e.g., cellulose-based columns) for preparative-scale resolution of racemic mixtures .
Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in nucleophilic substitutions or cyclizations.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, especially for polar aprotic solvents like DMF .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug design applications .
Q. How can researchers address discrepancies between theoretical and experimental melting points?
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify metastable crystalline forms.
- Hydration Analysis : Characterize hydrated vs. anhydrous forms (e.g., 3-Amino-4,4-dimethylpentanoic acid hydrate melts at 223–225°C) .
- Impurity Profiling : Use LC-MS to detect trace impurities that depress melting points .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
